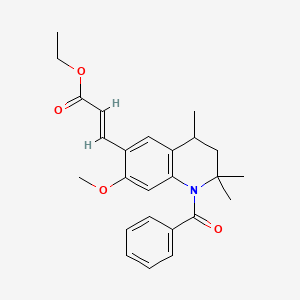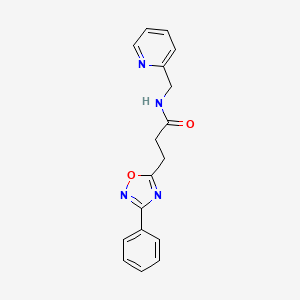
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate typically involves multi-step organic reactions. The starting materials may include benzoyl chloride, methoxy aniline, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
- Step 1: Formation of Intermediate:
- React benzoyl chloride with methoxy aniline in the presence of a base (e.g., sodium hydroxide) to form the benzoyl intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol).
- Step 2: Cyclization:
- The benzoyl intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form the quinoline ring.
- Reaction conditions: Reflux, solvent (e.g., toluene).
- Step 3: Esterification:
- The final step involves the esterification of the quinoline derivative with ethyl alcohol to form this compound.
- Reaction conditions: Acidic medium, solvent (e.g., ethanol).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized quinoline derivatives.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced quinoline derivatives.
- Substitution:
- Common reagents: Halogens, nucleophiles.
- Major products: Substituted quinoline derivatives.
科学的研究の応用
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar properties and can be used in drug discovery and development.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds:
- Ethyl (E)-3-(1-benzoyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate
- Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-5-quinolinyl)-2-propenoate
Uniqueness: Ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-propenoate is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
特性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
ethyl (E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-30-23(27)13-12-19-14-20-17(2)16-25(3,4)26(21(20)15-22(19)29-5)24(28)18-10-8-7-9-11-18/h7-15,17H,6,16H2,1-5H3/b13-12+ |
InChIキー |
FAKPNDNTZLFDGH-OUKQBFOZSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C=CC1=CC2=C(C=C1OC)N(C(CC2C)(C)C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[4-(4-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B14939930.png)

![tetramethyl 6'-[(2E)-but-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939938.png)
![(5Z)-5-[(4-methylpiperazin-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14939950.png)

![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939962.png)
![Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B14939965.png)
![N-(3,4-dichlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14939976.png)
![7-hydroxy-1-(pentan-3-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14939986.png)
![4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B14940002.png)
![4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14940010.png)
![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940017.png)

![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
